Synthesis and Characterization of 1,2-Diazidoethane: A Technical Guide
Synthesis and Characterization of 1,2-Diazidoethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis and characterization of 1,2-diazidoethane. It includes a detailed synthesis protocol, predicted analytical data, and critical safety guidelines for handling this energetic compound.
Critical Safety Warning: Handling Organic Azides
Organic azides, particularly those with a low carbon-to-nitrogen ratio like 1,2-diazidoethane, are potentially explosive and must be handled with extreme caution.[1][2] These compounds are sensitive to external energy sources such as heat, light, pressure, friction, and shock.[1][2]
ABSOLUTELY PROHIBITED:
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Never use chlorinated solvents (e.g., dichloromethane, chloroform) as reaction media, as this can form highly unstable di- and tri-azidomethane.[1]
-
Avoid contact with heavy metals (e.g., copper, lead) and their salts, as they can form shock-sensitive and explosive metal azides.[1] Do not use metal spatulas or needles for handling.[3]
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Never purify by distillation or sublimation. [1] Purification should be limited to extraction and precipitation.
-
Avoid contact with strong acids, which can form the highly toxic and explosive hydrazoic acid.[2][4]
MANDATORY PRECAUTIONS:
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Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood behind a polycarbonate blast shield.[3] Wear appropriate gloves, a flame-retardant lab coat, and safety goggles.
-
Storage: Store 1,2-diazidoethane as a dilute solution (not exceeding 1M) at low temperatures (-18°C) and protected from light.[1][2] Never store the pure compound in large quantities.
-
Waste Disposal: Azide-containing waste must be handled separately and quenched properly. Ensure it does not come into contact with acids or metal-containing waste streams.[1]
Synthesis of 1,2-Diazidoethane
The most common method for synthesizing 1,2-diazidoethane is via a nucleophilic substitution reaction, where a 1,2-dihaloethane is treated with an azide salt like sodium azide (NaN₃).[5] The dihaloethane precursor, such as 1,2-dibromoethane or 1,2-dichloroethane, is a critical component of the synthetic pathway.[5]
General Reaction Scheme
The synthesis proceeds by the Sₙ2 displacement of two halide leaving groups by two azide ions.
Br-CH₂-CH₂-Br + 2 NaN₃ → N₃-CH₂-CH₂-N₃ + 2 NaBr
Reagent Data
| Reagent | Formula | Molar Mass ( g/mol ) | Hazards |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | Toxic, Carcinogen, Irritant |
| Sodium Azide | NaN₃ | 65.01 | Highly Toxic, Explosive Risk |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Reproductive Toxin, Irritant |
Detailed Experimental Protocol
This protocol is a representative procedure and must be performed with strict adherence to the safety warnings outlined in Section 1.0.
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Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium azide (e.g., 2.2 equivalents) to anhydrous dimethylformamide (DMF).
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Addition of Precursor: While stirring the suspension under a nitrogen atmosphere, slowly add 1,2-dibromoethane (1.0 equivalent) dropwise at room temperature.
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Reaction: Heat the reaction mixture to a controlled temperature (e.g., 50-70°C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water and a suitable extraction solvent like ethyl acetate.
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Extraction: Extract the aqueous layer multiple times with the organic solvent. Combine the organic layers.
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Washing: Wash the combined organic layers with deionized water and then with brine to remove residual DMF and salts.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the solvent in vacuo at low temperature. DO NOT heat excessively. The final product should be kept as a solution and stored appropriately.
Characterization
As a small, energetic molecule, pure 1,2-diazidoethane is rarely isolated and fully characterized in standard literature. The following data are predicted based on the known properties of the azide functional group and the ethane backbone.
Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₂H₄N₆ | |
| Molar Mass | 112.09 g/mol | |
| Appearance | Expected to be a colorless oil | Many small organic azides are oils. |
| Boiling Point | High risk of detonation upon heating | Distillation is not a safe purification method.[1] |
| Solubility | Soluble in common organic solvents |
Predicted Spectroscopic Data
Due to the symmetry of the N₃-CH₂-CH₂-N₃ molecule, simplified NMR spectra are expected.
| Technique | Predicted Observations |
| ¹H NMR | A single peak (singlet) around δ 3.5-4.0 ppm. The four protons are chemically equivalent.[6] |
| ¹³C NMR | A single peak around δ 45-55 ppm. The two carbons are chemically equivalent.[7][8] |
| IR Spectroscopy | A very strong, sharp absorption band around 2100 cm⁻¹ , characteristic of the N=N=N asymmetric stretch of the azide group. Also, C-H stretching bands around 2900-3000 cm⁻¹. |
| Mass Spectrometry | Molecular ion (M⁺) peak at m/z = 112. Common fragmentation would include the loss of dinitrogen (N₂), resulting in a significant peak at m/z = 84 (M-28). |
Mandatory Visualizations
Synthesis Pathway
Caption: Reaction scheme for the synthesis of 1,2-diazidoethane.
Experimental Workflow
Caption: General workflow for the synthesis and handling of 1,2-diazidoethane.
References
- 1. 1,2-Diiodoethane | C2H4I2 | CID 12224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethane, 1,2-diiodo- [webbook.nist.gov]
- 3. 1,2-DIIODOETHANE(624-73-7) 1H NMR spectrum [chemicalbook.com]
- 4. A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. docbrown.info [docbrown.info]
- 7. 13C nmr spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,2-dichloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. C2H4Br2 BrCH2CH2Br C-13 nmr spectrum of 1,2-dibromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1,2-dibromoethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
